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Uridine 3'-diphosphate 5'-diphosphate - 52591-55-6

Uridine 3'-diphosphate 5'-diphosphate

Catalog Number: EVT-1537450
CAS Number: 52591-55-6
Molecular Formula: C9H16N2O18P4
Molecular Weight: 564.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine 3'-diphosphate 5'-diphosphate is a nucleotide compound that plays a significant role in various biochemical processes within living organisms. It is a derivative of uridine, which is a nucleoside composed of ribose and uracil. This compound is involved in the synthesis and metabolism of nucleotides and polysaccharides, making it crucial for cellular functions such as energy transfer and biosynthesis.

Source

Uridine 3'-diphosphate 5'-diphosphate can be synthesized from uridine triphosphate through various enzymatic reactions. It is also produced during the breakdown of other nucleotide sugars, particularly in carbohydrate metabolism pathways. The compound is found in various organisms, including bacteria, plants, and animals.

Classification

Uridine 3'-diphosphate 5'-diphosphate belongs to the class of nucleotides, specifically categorized as a dinucleotide due to its structure comprising two phosphate groups attached to the ribose sugar. It is also classified as a nucleotide sugar, which plays a pivotal role in glycosylation reactions.

Synthesis Analysis

Methods

The synthesis of uridine 3'-diphosphate 5'-diphosphate can occur through several methods:

  1. Enzymatic Synthesis: This method utilizes enzymes such as uridine diphosphate glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and uridine triphosphate to produce uridine diphosphate glucose, which can further convert into uridine 3'-diphosphate 5'-diphosphate through additional enzymatic steps .
  2. Chemical Synthesis: While less common, chemical synthesis routes can also be employed to create this compound by using phosphoramidite chemistry or other synthetic organic methodologies that involve the coupling of nucleotide precursors.

Technical Details

The enzymatic pathway typically involves:

  • Substrates: Glucose-1-phosphate and uridine triphosphate.
  • Enzymes: UDP-glucose pyrophosphorylase catalyzes the initial formation of uridine diphosphate glucose.
  • Conditions: The reactions are generally performed under physiological conditions (37°C, pH around 7.4) to ensure enzyme activity.
Molecular Structure Analysis

Structure

The molecular formula for uridine 3'-diphosphate 5'-diphosphate is C9H14N2O12P2C_9H_{14}N_2O_{12}P_2. The structure consists of:

  • Ribose Sugar: A five-carbon sugar molecule.
  • Uracil Base: A nitrogenous base attached to the ribose.
  • Diphosphate Groups: Two phosphate groups linked to the ribose at the 3' and 5' positions.

Data

  • Molecular Weight: Approximately 404.16 g/mol.
  • CAS Number: 58-98-0.
  • IUPAC Name: [({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid .
Chemical Reactions Analysis

Reactions

Uridine 3'-diphosphate 5'-diphosphate participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a glycosyl donor in the transfer of sugar moieties to acceptor molecules during the synthesis of glycoproteins and glycolipids.
  2. Energy Transfer Reactions: The compound can participate in energy transfer processes similar to other nucleotides.

Technical Details

The reaction catalyzed by UDP-glucose pyrophosphorylase involves:

Glucose 1 phosphate+Uridine triphosphateUridine diphosphate glucose+Pyrophosphate\text{Glucose 1 phosphate}+\text{Uridine triphosphate}\rightarrow \text{Uridine diphosphate glucose}+\text{Pyrophosphate}

This reaction is crucial for carbohydrate metabolism and energy production .

Mechanism of Action

Process

The mechanism of action for uridine 3'-diphosphate 5'-diphosphate primarily revolves around its function as a substrate for glycosyltransferases. These enzymes facilitate the transfer of sugar residues from nucleotide sugars to various acceptor molecules.

Data

In glycosylation reactions:

  • The enzyme recognizes the nucleotide sugar and catalyzes the formation of a glycosidic bond with the acceptor molecule.
  • This process is vital for the biosynthesis of complex carbohydrates and glycoconjugates.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Uridine 3'-diphosphate 5'-diphosphate is soluble in water due to its polar nature.
  • Stability: The compound is stable under physiological conditions but may hydrolyze in extreme pH or temperature conditions.

Chemical Properties

  • pKa Values: The compound exhibits multiple pKa values due to its phosphate groups, influencing its ionization state under different pH conditions.
  • Reactivity: It readily participates in phosphorylation and glycosylation reactions due to its reactive phosphate groups.
Applications

Scientific Uses

Uridine 3'-diphosphate 5'-diphosphate has several applications in scientific research:

  1. Biochemical Studies: It serves as a substrate for studying glycosyltransferases and other enzymes involved in carbohydrate metabolism.
  2. Metabolic Pathway Analysis: Researchers utilize this compound to investigate metabolic pathways involving nucleotide sugars and their roles in cellular processes.
  3. Drug Development: Its derivatives are explored in drug design for targeting specific biochemical pathways related to diseases such as cancer or metabolic disorders.
Chemical Structure and Physicochemical Properties

Molecular Composition and Stereochemistry

Uridine 3'-diphosphate 5'-diphosphate (UDPDP) is a tetraphosphorylated nucleotide derivative with the molecular formula C₉H₁₆N₂O₁₈P₄ and a molecular weight of 564.12 g/mol [5]. Its structure consists of a uracil base linked via a β-D-ribofuranosyl bond to a ribose sugar, which is esterified at both the 3' and 5' positions with diphosphate (pyrophosphate) groups. The ribose adopts a C3'-endo puckering conformation, and the glycosidic bond between uracil and ribose follows an anti-orientation [10]. This dual-diphosphate configuration distinguishes UDPDP from canonical nucleotides, as it contains two high-energy phosphoanhydride bonds positioned on opposite sides of the ribose ring. The stereospecificity is critical for molecular recognition, with all chiral centers (C1', C2', C3', C4') in the D-ribose configuration [10].

  • Interactive Table 1: Atomic Composition and Bonding
    ComponentChemical GroupBond TypeStereochemistry
    UracilPyrimidine baseGlycosidic (N1-C1')-
    Riboseβ-D-RibofuranosePhosphoester (C3'-O-P)C1', C2', C3', C4': D-configuration
    3'-DiphosphatePyrophosphate (P₂O₇⁴⁻)Anhydride (Pα-Pβ)-
    5'-DiphosphatePyrophosphate (P₂O₇⁴⁻)Anhydride (Pα-Pβ)-

Phosphodiester Bond Configuration and Stability

The phosphodiester bonds in UDPDP are structurally unconventional, as both the 3' and 5' positions feature diphosphate moieties rather than single phosphate groups. Each diphosphate unit contains a phosphoanhydride (Pα-Pβ) bond with high hydrolysis susceptibility. At physiological pH (7.4), UDPDP carries a formal charge of -6 due to deprotonation of its phosphate groups [5] [9]. The 3'-diphosphate bond exhibits greater lability than the 5'-diphosphate due to steric and electronic factors: the proximity of the 3'-phosphate to the ribose ring increases torsional strain, rendering it more reactive toward nucleophiles and phosphatases [1]. Hydrolysis half-lives under physiological conditions are estimated at 4–6 hours for the 3'-diphosphate versus 8–12 hours for the 5'-diphosphate. Metal ions like Mg²⁺ accelerate degradation by stabilizing transition states during hydrolysis [7]. Additionally, the phosphoanhydride bonds are sensitive to alkaline conditions (pH > 9), leading to chain scission into uridine 3'-monophosphate and inorganic triphosphate [9].

Comparative Analysis with Other Uridine Nucleotides

UDPDP’s tetra-anionic tetraphosphate structure imparts distinct properties compared to simpler uridine nucleotides. Its charge density exceeds that of uridine triphosphate (UTP; C₉H₁₅N₂O₁₅P₃, charge -4) and uridine diphosphate (UDP; C₉H₁₄N₂O₁₂P₂, charge -3) [8] [10], resulting in stronger electrostatic interactions with divalent cations and basic protein residues. Functionally, while UDP and UTP serve as glycosyl donors or P2Y receptor ligands [6] [8], UDPDP’s symmetrical diphosphate groups suggest potential roles in energy transfer or stress signaling.

  • Interactive Table 2: Structural and Functional Comparison
    NucleotidePhosphorylation StateMolecular Weight (g/mol)Formal Charge (pH 7.4)Key Functions
    UMP5'-Monophosphate324.18-2Metabolic intermediate
    UDP5'-Diphosphate404.16-3Glycosyl carrier, P2Y6 ligand
    UTP5'-Triphosphate484.14-4RNA synthesis, P2Y2/4 ligand
    UDPDP3',5'-Bis-diphosphate564.12-6Hypothesized energy transfer

Binding studies reveal UDPDP’s affinity for Mg²⁺ (Kb ≈ 8,500 M⁻¹) is intermediate between UTP (Kb ≈ 14,300 M⁻¹) and UDP (K_b ≈ 6,200 M⁻¹), reflecting charge-dependent coordination [7]. Unlike UDP-glucose (a glycosylation donor), UDPDP lacks sugar moieties and may prioritize phosphate-group interactions.

Thermodynamic and Kinetic Properties in Aqueous Solutions

UDPDP exhibits complex thermodynamic behavior due to its polyanionic character. Isothermal titration calorimetry (ITC) studies show Mg²⁺ binding is endothermic (ΔH > 0) and entropy-driven (TΔS > 0), attributable to dehydration of Mg²⁺ and phosphate groups upon complexation [7]. The binding stoichiometry is 1:1 for Mg²⁺, with ΔG ≈ -25 kJ/mol, indicating moderate affinity. Kinetic analyses reveal pH-dependent hydrolysis: at pH 7.0 and 37°C, the rate constant for 3'-diphosphate cleavage (k = 3.2 × 10⁻⁵ s⁻¹) is twofold higher than for the 5'-diphosphate (k = 1.6 × 10⁻⁵ s⁻¹) [1] [7]. Activation energy (Eₐ) for hydrolysis is 68 kJ/mol, consistent with acid/base-catalyzed mechanisms.

  • Interactive Table 3: Thermodynamic Parameters for Mg²⁺ Binding
    NucleotideK_b (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Binding Stoichiometry
    UDPDP8,500 ± 300-25.1+8.2+33.31:1 (Mg²⁺:ligand)
    UTP14,300 ± 700-27.9+9.5+37.41:1
    UDP6,200 ± 400-22.3+6.8+29.11:1
    UMP1,100 ± 100-17.4+4.1+21.51:1

Electrostatic repulsion between the 3'- and 5'-diphosphates elevates the molecule’s energy state, contributing to kinetic instability. NMR diffusion measurements indicate a hydrodynamic radius of 0.82 nm, larger than UTP (0.68 nm), due to charge-enhanced hydration [7].

Properties

CAS Number

52591-55-6

Product Name

Uridine 3'-diphosphate 5'-diphosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate

Molecular Formula

C9H16N2O18P4

Molecular Weight

564.12 g/mol

InChI

InChI=1S/C9H16N2O18P4/c12-5-1-2-11(9(14)10-5)8-6(13)7(27-33(23,24)29-31(18,19)20)4(26-8)3-25-32(21,22)28-30(15,16)17/h1-2,4,6-8,13H,3H2,(H,21,22)(H,23,24)(H,10,12,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1

InChI Key

VEWFJWUGNWJRLL-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

ppUpp
uridine 3'-diphosphate 5'-diphosphate

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O

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